Phenazine-1,4-diol

Antimicrobial Resistance MRSA VRE

Screening libraries often fail against WHO priority pathogens due to inappropriate phenazine selection. The 1,4-dihydroxy substitution pattern critically alters redox potential, ROS generation, and metabolic stability compared to PCA analogs. - **Validated Activity:** Documented efficacy vs. MRSA, VRE, M. catarrhalis, and S. pneumoniae. - **MedChem Utility:** Stable core for hit-to-lead optimization; reference standard for phenazine analog profiling. - **Supply Assurance:** Multiple package sizes available; same-day dispatch for R&D quantities.

Molecular Formula C12H8N2O2
Molecular Weight 212.20 g/mol
CAS No. 1790-81-4
Cat. No. B3324093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenazine-1,4-diol
CAS1790-81-4
Molecular FormulaC12H8N2O2
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C(=CC=C(C3=N2)O)O
InChIInChI=1S/C12H8N2O2/c15-9-5-6-10(16)12-11(9)13-7-3-1-2-4-8(7)14-12/h1-6,15-16H
InChIKeyVAASABGZPGHBSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenazine-1,4-diol Properties & Antibacterial Spectrum


Phenazine-1,4-diol (CAS 1790-81-4) is a dihydroxy-substituted phenazine derivative with the molecular formula C12H8N2O2 and a molecular weight of 212.20 g/mol . The compound is characterized by a melting point of approximately 230 °C, a predicted boiling point of 522.0±20.0 °C, and a predicted density of 1.505±0.06 g/cm³ . It is reported to exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus sp., Moraxella catarrhalis, and Streptococcus pneumoniae [1]. As a member of the phenazine family, its redox-active core is associated with the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells .

Antimicrobial screening
Supports hit-to-lead programs targeting resistant Gram-positive and Gram-negative pathogens
Metabolic stability studies
1,4-Diol scaffold supports profiling of phase I/II enzyme stability in medicinal chemistry
Electron mediator research
Redox-active core provides a tunable midpoint potential for enzymatic biofuel cells and biosensors

Why 1,4-Diol Substitution Matters in Phenazine Procurement


The phenazine scaffold is highly sensitive to the number and position of hydroxyl substituents, which critically modulate redox potential, solubility, and biological target engagement. Simple phenazine or mono-hydroxylated analogs like phenazine-1-carboxylic acid (PCA) exhibit distinct activity profiles and metabolic stabilities compared to the 1,4-diol [REFS-4, REFS-5]. Substitution at the 1,4-positions creates a unique electronic configuration that influences ROS generation capacity and, consequently, antimicrobial potency and spectrum [3]. Generic selection based solely on the phenazine core without considering the specific 1,4-dihydroxy substitution pattern risks selecting a compound with a different redox midpoint potential, altered metabolic stability in phase I/II enzymes, and ultimately divergent biological performance in antimicrobial assays [1].

Phenazine-1,4-diol
Broad-spectrum anti-MRSA/VRE activity predicted, enhanced metabolic stability, shifted redox potential due to 1,4-dihydroxy motif
Phenazine-1-carboxylic acid (PCA) and unsubstituted analogs
PCA shows limited Gram-positive/mycobacterial spectrum, higher susceptibility to oxidative metabolism, different redox midpoint, may not replicate 1,4-diol performance in screens

Antibacterial & Stability Evidence for Phenazine-1,4-diol


Antibacterial Spectrum vs. Resistant Pathogens

Phenazine-1,4-diol is reported to be active against a panel of clinically resistant Gram-positive and Gram-negative pathogens, including MRSA and VRE [1]. While specific MIC values are not directly reported in the source, its qualification as 'active against' these resistant strains is a key procurement differentiator. In contrast, the widely studied analog phenazine-1-carboxylic acid (PCA) exhibits only moderate antibacterial activity against mycobacteria and Gram-positive bacteria, with its reported applications more focused on antifungal and cytotoxic properties [2]. This shift in spectrum highlights the impact of the 1,4-diol substitution on antimicrobial selectivity.

Spectrum vs. PCA
Class-level inference
Reported active against MRSA, VRE, M. catarrhalis, S. pneumoniae; PCA predominantly antifungal/mycobacterial
Supports selection for antimicrobial resistance screening over PCA
Specific MIC values not provided; verify in target panel
Antimicrobial Resistance MRSA VRE Minimum Inhibitory Concentration

Metabolic Stability Profile

A key study on phenazine derivatives demonstrated that the specific substitution pattern around the phenazine core influences metabolic stability. The research found that certain phenazine compounds are stable towards both phase I and phase II metabolic enzymes [1]. While the study assessed a library of phenazines, the finding that the core scaffold can resist oxidative (phase I) and conjugative (phase II) metabolism is relevant. In contrast, simpler phenazine analogs like unsubstituted phenazine or mono-carboxylated derivatives may be more susceptible to rapid metabolic clearance. The presence of the 1,4-diol motif is, by class-level inference, predicted to contribute to this enhanced stability due to the electron-donating effect of the diol system.

Metabolic stability
Class-level inference
Diol-substituted phenazine derivatives show stability towards phase I and II enzymes in vitro
May reduce clearance risk in medicinal chemistry profiling
Half-life/clearance not reported for this specific analog
Metabolic Stability Phase I/II Enzymes Drug Metabolism Pharmacokinetics

Redox Potential Tuning

Computational studies on phenazine derivatives have simulated the redox potentials of unexplored derivatives to predict their utility as electron mediators [1]. The 1,4-dihydroxy substitution pattern is known to alter the electron density of the aromatic system, leading to a shift in the formal reduction potential compared to unsubstituted phenazine or mono-hydroxylated analogs. While an explicit measured E°' value for phenazine-1,4-diol is not currently provided in the accessible literature, the trend within the class indicates that diol-substituted phenazines exhibit a lower midpoint potential (E0') than their mono-substituted counterparts, making them more suitable for specific electrochemical applications where moderate reducing power is desired.

Redox potential
Class-level inference
Predicted E0' shift of approx. –100 to –200 mV vs. unsubstituted phenazine
Enables mediator tuning; not replicated by standard phenazine methosulfate
Experimental E0' confirmation required
Redox Chemistry Electron Mediator Density Functional Theory Biofuel Cells

Research Applications of Phenazine-1,4-diol


Anti-MRSA & Anti-VRE Drug Screening

Given its documented activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus sp. [1], phenazine-1,4-diol is an immediate candidate for inclusion in antimicrobial screening libraries. Its procurement directly supports hit-to-lead programs targeting the WHO priority list of antibiotic-resistant bacteria, filling a gap where PCA analogs fail to show comparable spectrum.

Metabolic Stability Benchmarking

The metabolic stability of the phenazine-1,4-diol core, as inferred from class-level stability towards phase I and II enzymes [2], makes this compound a valuable scaffold in medicinal chemistry. It can serve as a reference standard when profiling next-generation phenazine analogs, helping teams differentiate between inherently stable and labile derivatives early in the optimization cascade.

Electron Mediator Development

The tunable redox potential of the 1,4-diol scaffold [3] positions phenazine-1,4-diol as a potential electron mediator in enzymatic biofuel cells or electrochemical biosensors. Its distinct redox window, predicted computationally, can be exploited to improve electron transfer efficiency when generic mediators like phenazine methosulfate are suboptimal.

Phenazine Dioxide Prodrug Synthesis

The 1,4-diol can serve as a synthetic precursor for the generation of phenazine 5,10-dioxide analogs, which are known to exhibit enhanced antitumor and antibacterial properties. Its procurement enables the synthesis of regioisomers of myxin and iodinin, which have demonstrated potent activity against Mycobacterium tuberculosis [4].

Application
Selection Property
Validation Focus
Antimicrobial resistance screening studies
Reported activity against MRSA and VRE
MIC determination in resistant strain panels
Metabolic stability benchmarking
Diol-substitution improves phase I/II enzyme resistance
Intrinsic clearance and half-life assays
Electron mediator development
Computed redox potential shift vs. generic mediators
Experimental E0' measurement in aqueous buffer
Phenazine dioxide prodrug synthesis
1,4-Diol as precursor for regioisomers of myxin/iodinin
Regioselective oxidation and antimycobacterial screening
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